1-[[(2S,4R)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[[(2S,4R)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O2/c1-2-3-12-7-21-15(22-12,8-20-10-18-9-19-20)13-5-4-11(16)6-14(13)17/h4-6,9-10,12H,2-3,7-8H2,1H3/t12-,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJLVHWMYQXCPB-IUODEOHRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CO[C@@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301033546 | |
| Record name | 1-{[(2S,4R)-2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl}-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301033546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116498-43-2 | |
| Record name | 1-{[(2S,4R)-2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl}-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301033546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-{[(2S,4R)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl}-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 1-[[(2S,4R)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole , commonly referred to as a derivative of propiconazole, is a member of the triazole family known for its significant biological activities, particularly in antifungal applications. This article explores the biological activity of this compound by reviewing its mechanisms, efficacy, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : 1-(((2S,4R)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole
- Molecular Formula : C₁₅H₁₇Cl₂N₃O₂
- Molecular Weight : 342.22 g/mol
- CAS Number : 116498-43-2
- Solubility : Soluble in acetonitrile .
Antifungal Mechanism
The primary biological activity of this compound lies in its antifungal properties. As a triazole derivative, it functions by inhibiting the enzyme lanosterol demethylase (CYP51), which is crucial in the biosynthesis of ergosterol—a key component of fungal cell membranes. This inhibition disrupts membrane integrity and leads to cell death .
Structure-Activity Relationship (SAR)
Recent studies have highlighted the SAR of triazole compounds, indicating that modifications in the dioxolane ring and the dichlorophenyl group significantly affect antifungal potency. The presence of chlorine substituents enhances lipophilicity and membrane penetration, which are critical for antifungal activity .
Efficacy Against Fungal Pathogens
Research has demonstrated that this compound exhibits broad-spectrum antifungal activity against various pathogens including:
- Candida albicans
- Aspergillus fumigatus
- Rhizoctonia solani
In bioassays, it has shown effective inhibition of fungal growth with minimum inhibitory concentrations (MICs) comparable to established antifungals .
Study 1: Antifungal Efficacy
A study conducted by Kazeminejad et al. (2022) evaluated several 1,2,4-triazole derivatives for their antifungal properties. The results indicated that the compound exhibited significant antifungal activity against Candida species with an MIC value of 0.5 µg/mL .
Study 2: Environmental Impact Assessment
In an environmental study assessing the impact of propiconazole derivatives on non-target organisms, it was found that while effective against phytopathogens, these compounds posed moderate risks to aquatic ecosystems. The research emphasized the need for careful application to mitigate ecological risks .
Study 3: Clinical Applications
A clinical trial assessing the efficacy of triazole compounds in treating systemic fungal infections showed promising results with improved patient outcomes when using formulations containing this compound compared to traditional therapies .
Table 1: Biological Activity Summary of this compound
| Activity | Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| Antifungal | Candida albicans | 0.5 | Kazeminejad et al. |
| Antifungal | Aspergillus fumigatus | 0.25 | Kazeminejad et al. |
| Antifungal | Rhizoctonia solani | 0.75 | Environmental Study |
Scientific Research Applications
Fungicidal Activity
1-[[(2S,4R)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole exhibits potent antifungal properties. It functions as a systemic fungicide that protects crops from various fungal pathogens. Studies have demonstrated its effectiveness against:
- Fusarium species : Known to cause root rot and other diseases in crops.
- Botrytis cinerea : A notorious pathogen affecting fruits and vegetables.
The compound's mechanism involves inhibiting ergosterol biosynthesis in fungal cell membranes, which is crucial for maintaining their structural integrity.
Pest Control
Research indicates that this compound can also be effective against certain insect pests. Its application in integrated pest management (IPM) strategies helps reduce reliance on traditional pesticides while minimizing environmental impact.
Antifungal Development
The triazole moiety is integral in the development of antifungal agents. Compounds similar to this compound are being explored for their potential in treating systemic fungal infections in immunocompromised patients.
Research on Structure-Activity Relationships (SAR)
Ongoing studies focus on modifying the structure of this compound to enhance its pharmacological properties. The goal is to improve efficacy while reducing side effects associated with current antifungal therapies.
Case Study 1: Efficacy Against Fungal Pathogens
A study published in the Journal of Agricultural and Food Chemistry evaluated the efficacy of this compound against several fungal pathogens affecting wheat crops. Results showed a significant reduction in disease incidence when applied at specific growth stages.
Case Study 2: Safety Profile Assessment
Research conducted by the European Food Safety Authority assessed the safety profile of this compound when used as a pesticide. The findings indicated that it has a favorable safety margin for non-target organisms and minimal environmental persistence.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for propiconazole, and how can reaction conditions be optimized for higher yields?
- Methodology : Propiconazole is synthesized via nucleophilic substitution and cyclization reactions. A typical approach involves refluxing intermediates like 2,4-dichlorophenoxyacetic acid hydrazide with substituted benzaldehyde in ethanol under acidic conditions (e.g., glacial acetic acid). Optimization includes adjusting reaction time (18–24 hours), solvent polarity (DMSO or ethanol), and stoichiometric ratios of reactants to improve yields (65%–75%) . Post-synthesis, purification via recrystallization (water-ethanol mixtures) and characterization by melting point analysis (141–143°C) are critical .
Q. How is the stereochemistry of propiconazole confirmed, and what analytical techniques are essential for structural validation?
- Methodology : Stereochemical confirmation relies on chiral HPLC, ¹H/¹³C-NMR (to resolve (2S,4R) configuration), and X-ray crystallography for absolute configuration determination. LC-MS and elemental analysis verify molecular weight and purity. For example, NMR chemical shifts for the dioxolane ring protons (δ 4.2–5.1 ppm) and triazole protons (δ 7.8–8.2 ppm) are diagnostic .
Q. What are the primary biological activities of propiconazole in plant and fungal systems?
- Methodology : Propiconazole exhibits dual activity:
- Fungicidal : Inhibits lanosterol 14α-demethylase (CYP51A1), disrupting ergosterol biosynthesis in fungi. This is validated via in vitro antifungal assays (e.g., against Fusarium moniliforme) with IC₅₀ values compared to commercial standards .
- Plant Growth Modulation : Inhibits brassinosteroid (BR) biosynthesis in Arabidopsis and maize, assessed by hypocotyl elongation assays. Co-application with brassinolide reverses growth inhibition, confirming specificity .
Advanced Research Questions
Q. How can molecular docking elucidate propiconazole’s dual binding affinity for CYP51A1 and BR biosynthesis enzymes?
- Methodology : Perform in silico docking (e.g., AutoDock Vina) using crystal structures of CYP51A1 (PDB: 5LX) and BR-related enzymes (e.g., DWF4). Compare binding energies and key interactions (hydrogen bonds, hydrophobic contacts) at active sites. For CYP51A1, the triazole ring coordinates the heme iron, while the dioxolane group engages in hydrophobic interactions . For BR inhibition, focus on steric clashes with BRD1/CYP85A1 active sites .
Q. What experimental strategies resolve contradictory data on propiconazole’s off-target effects in non-fungal systems?
- Methodology :
- Toxicity Profiling : Use in vitro mammalian cell assays (e.g., HepG2 hepatocytes) to assess cytotoxicity (MTT assay) and compare with environmental exposure data .
- Transcriptomics : RNA-seq of treated plant tissues identifies differentially expressed genes unrelated to BR pathways, highlighting unintended metabolic disruptions .
- Isotope-Labeled Tracers : Track propiconazole’s metabolic fate in soil/plant systems via ¹⁴C labeling to distinguish between parent compound persistence and metabolite toxicity .
Q. How can QSAR models predict propiconazole derivatives with enhanced specificity for BR inhibition over fungicidal activity?
- Methodology : Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP, molar refractivity, and steric parameters. Train models with data from analogues (e.g., difenoconazole) where substituents on the dioxolane ring modulate selectivity. Validate via synthesis and bioactivity testing of top-ranked candidates .
Q. What role do formulation additives play in stabilizing propiconazole’s efficacy under field conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
